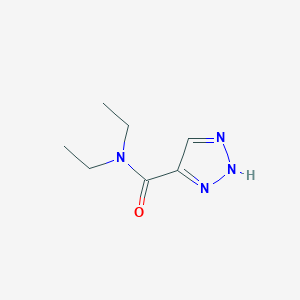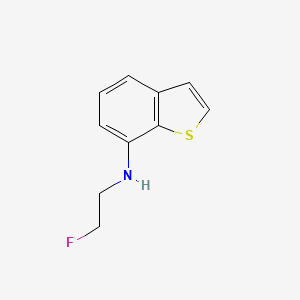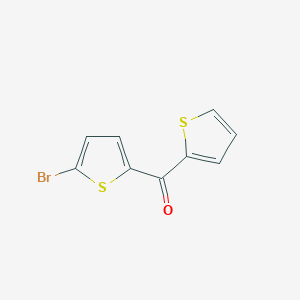
(5-Bromothiophen-2-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromothiophen-2-yl)(thiophen-2-yl)methanone is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a bromine atom at the 5-position of one thiophene ring and a methanone group linking it to another thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-yl)(thiophen-2-yl)methanone typically involves the bromination of thiophene derivatives followed by a coupling reaction. One common method involves the bromination of thiophene-2-carboxaldehyde to produce 5-bromo-2-thiophenecarboxaldehyde . This intermediate is then subjected to a coupling reaction with thiophene-2-ylmethanone under specific conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process generally involves large-scale bromination and coupling reactions, similar to the laboratory synthesis but optimized for higher yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-Bromothiophen-2-yl)(thiophen-2-yl)methanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex thiophene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.
Major Products Formed
Substitution Products: Various substituted thiophenes depending on the nucleophile used.
Oxidation Products: Thiophene sulfoxides and sulfones.
Reduction Products: Thiophene thiols and other reduced forms.
Coupling Products: Complex thiophene derivatives with extended conjugation.
Scientific Research Applications
(5-Bromothiophen-2-yl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of (5-Bromothiophen-2-yl)(thiophen-2-yl)methanone is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially leading to biological activity .
Comparison with Similar Compounds
Similar Compounds
(5-Bromothiophen-2-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a thiophene ring.
Bis(thiophen-2-yl)benzothiadiazole: Contains two thiophene rings linked to a benzothiadiazole moiety.
4,7-Bis(5-bromothiophen-2-yl)-[1,2,5]thiadiazolo[3,4-d]pyridazine: Contains brominated thiophene rings linked to a thiadiazolo-pyridazine core.
Uniqueness
(5-Bromothiophen-2-yl)(thiophen-2-yl)methanone is unique due to its specific substitution pattern and the presence of a methanone linkage between two thiophene rings. This structure imparts distinct electronic and steric properties, making it valuable for various applications in organic synthesis and material science .
Properties
Molecular Formula |
C9H5BrOS2 |
|---|---|
Molecular Weight |
273.2 g/mol |
IUPAC Name |
(5-bromothiophen-2-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C9H5BrOS2/c10-8-4-3-7(13-8)9(11)6-2-1-5-12-6/h1-5H |
InChI Key |
IVJKVYXVAXNHCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


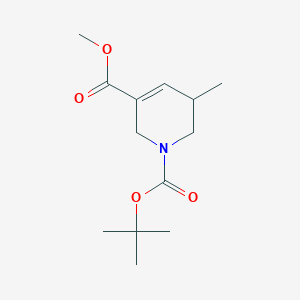

![Racemic-(3aR,5S,7aR)-1-(tert-butoxycarbonyl)octahydropyrano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15276484.png)
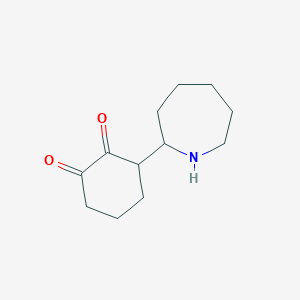

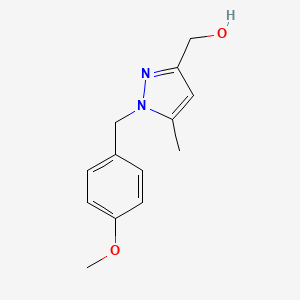
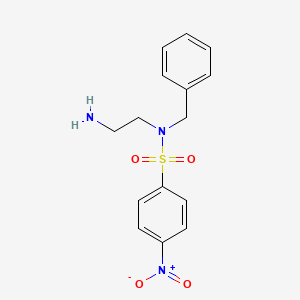
![Racemic-(3S,3aS,6aS)-tert-butyl3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B15276508.png)
![3-Chlorodibenzo[b,d]furan-4-ol](/img/structure/B15276546.png)
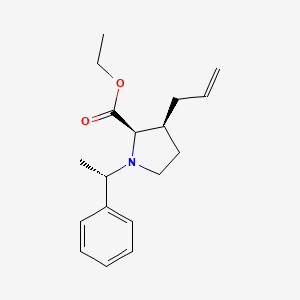
![2-([(2-Bromocyclopentyl)oxy]methyl)oxane](/img/structure/B15276555.png)
![3-{[(Tert-butoxy)carbonyl]amino}-4-iodobenzoic acid](/img/structure/B15276558.png)
